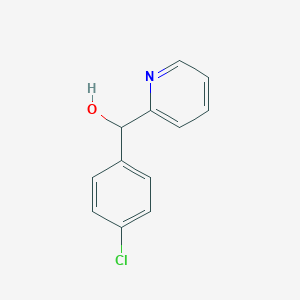

4-Chlorophenyl-2-pyridinylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8,12,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUPOFQRQNJDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801286693 | |

| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27652-89-7 | |

| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27652-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)(pyridin-2-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027652897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 27652-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 27652-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31264 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-(4-Chlorophenyl)-2-pyridinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801286693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(4-chlorophenyl)pyridine-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-CHLOROPHENYL)(PYRIDIN-2-YL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG0AN693Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 4-Chlorophenyl-2-pyridinylmethanol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on reported qualitative solubility and outlines a general experimental protocol for the quantitative determination of solubility. This guide is intended to support researchers and professionals in drug development in handling and formulating this compound.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of 4-Chlorophenyl-2-pyridinylmethanol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2][3] |

| Molecular Weight | 219.67 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow crystal or powder; Off-White to Grey Solid | [1][2] |

| Melting Point | 70-74 °C; 78-80 °C | [1][2] |

| Boiling Point (Predicted) | 364.3 ± 32.0 °C | [2] |

| Density (Predicted) | 1.275 ± 0.06 g/cm³ | [1][2] |

| pKa (Predicted) | 12.46 ± 0.20 | [2] |

Qualitative Solubility Profile

Qualitative solubility information for 4-Chlorophenyl-2-pyridinylmethanol has been reported in several sources. This information provides a general understanding of its behavior in various common laboratory solvents.

Table 2: Qualitative Solubility of 4-Chlorophenyl-2-pyridinylmethanol

| Solvent | Solubility Description | Reference |

| Water | Slightly soluble | [1] |

| Alcohol (general) | Soluble | [1] |

| Ether (general) | Soluble | [1] |

| Chloroform | Soluble, Slightly soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Slightly soluble | [2] |

| Methanol | Slightly soluble | [2] |

It is important to note that terms like "soluble" and "slightly soluble" are qualitative and can vary between sources. For precise formulation and experimental design, quantitative solubility determination is crucial.

Experimental Protocol for Quantitative Solubility Determination

The following is a general, comprehensive protocol for determining the quantitative solubility of a compound like 4-Chlorophenyl-2-pyridinylmethanol. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of 4-Chlorophenyl-2-pyridinylmethanol in a selection of common laboratory solvents at a specified temperature (e.g., 25 °C and/or 37 °C).

Materials:

-

4-Chlorophenyl-2-pyridinylmethanol (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, dichloromethane, chloroform, DMSO, DMF) of analytical grade

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-Chlorophenyl-2-pyridinylmethanol to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Analyze the diluted samples using a validated analytical method to determine the concentration of 4-Chlorophenyl-2-pyridinylmethanol.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or g/L, at the specified temperature.

-

Perform the experiment in triplicate for each solvent to ensure the reliability of the results and report the mean and standard deviation.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining and presenting the solubility data for a chemical compound.

Caption: General workflow for determining the solubility of a compound.

This guide provides the available solubility information for 4-Chlorophenyl-2-pyridinylmethanol and a robust, general methodology for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility studies under their precise experimental conditions.

References

Technical Guide: Biological Activity of 4-Chlorophenyl-2-pyridinylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of 4-Chlorophenyl-2-pyridinylmethanol, a key synthetic intermediate in the pharmaceutical industry. The document summarizes known quantitative data, details relevant experimental protocols, and visualizes experimental workflows.

Introduction

4-Chlorophenyl-2-pyridinylmethanol (CAS No: 27652-89-7) is a chiral secondary alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Notably, it is a key intermediate in the production of the antihistamines Carbinoxamine and Bepotastine.[1][2] While its primary role is in synthesis, research has also explored its potential direct biological activities, including kinase inhibition and aromatase inhibition.[3] This guide focuses on the available data regarding these activities.

Quantitative Biological Activity Data

Quantitative data on the biological activity of 4-Chlorophenyl-2-pyridinylmethanol is limited. The most specific finding is the inhibitory activity of its (R)-enantiomer against the Plasmodium falciparum glycogen synthase kinase-3 (PfGSK3).

| Compound | Target | Activity Type | Value (nM) | Notes |

| (R)-4-Chlorophenyl-2-pyridinylmethanol | PfGSK3 | IC50 | 698 ± 66 | Antimalarial drug target. |

Experimental Protocols

Detailed experimental protocols for the biological evaluation of 4-Chlorophenyl-2-pyridinylmethanol are not extensively published. However, based on common methodologies for the identified activities, representative protocols are provided below.

Kinase Inhibition Assay (Representative Protocol for PfGSK3)

This protocol is a representative method for determining the in vitro inhibitory activity of a compound against a purified kinase, such as PfGSK3.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

-

Purified recombinant PfGSK3 enzyme

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP solution

-

Peptide substrate (e.g., GS-1 peptide for GSK3)

-

Test compound (4-Chlorophenyl-2-pyridinylmethanol) dissolved in DMSO

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.

-

Data is plotted as the percentage of kinase inhibition versus the logarithm of the compound concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Aromatase Inhibition Assay (Fluorometric)

This is a common in vitro method to screen for potential aromatase inhibitors.

Objective: To assess the ability of a compound to inhibit the activity of aromatase (CYP19A1).

Materials:

-

Recombinant human aromatase (CYP19A1)

-

Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)

-

NADPH generating system

-

Aromatase assay buffer

-

Test compound (4-Chlorophenyl-2-pyridinylmethanol) dissolved in DMSO

-

Positive control inhibitor (e.g., Letrozole)

-

96-well, opaque microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound or control, and the recombinant aromatase enzyme.

-

Pre-incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic substrate and the NADPH generating system.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the vehicle control.

-

IC50 values are determined by plotting percent inhibition against the logarithm of the compound concentration.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the described experimental protocols.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Caption: Workflow for a fluorometric aromatase inhibition assay.

Discussion and Future Directions

The biological activity of 4-Chlorophenyl-2-pyridinylmethanol is an area that warrants further investigation. The finding that its (R)-enantiomer inhibits PfGSK3 at a sub-micromolar concentration suggests potential for the development of novel antimalarial agents based on this scaffold. However, comprehensive structure-activity relationship (SAR) studies are needed to optimize this activity and to assess selectivity against human GSK3 isoforms.

While the compound has been suggested as a potential aromatase inhibitor, there is a lack of quantitative data to support this. Further screening and determination of IC50 values are necessary to validate this hypothesis.

Additionally, cytotoxicity studies on various cell lines would be crucial to assess the therapeutic window of this compound and its derivatives. Understanding the signaling pathways modulated by 4-Chlorophenyl-2-pyridinylmethanol, potentially through its downstream products Carbinoxamine (histamine H1 receptor antagonist) and Bepotastine (histamine H1 receptor antagonist), could provide insights into its broader pharmacological effects.

References

A Technical Guide to 4-Chlorophenyl-2-pyridinylmethanol: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Chlorophenyl-2-pyridinylmethanol, a pivotal synthetic intermediate in the pharmaceutical industry. Its unique structure serves as a critical building block for a range of therapeutic agents, most notably the first-generation antihistamine, Carbinoxamine. This document details the synthesis, chemical properties, and applications of this intermediate, offering comprehensive experimental protocols and quantitative data to support research and development efforts.

Chemical Properties and Significance

4-Chlorophenyl-2-pyridinylmethanol (also known as α-(4-chlorophenyl)pyridine-2-methanol) is an organic compound with the chemical formula C₁₂H₁₀ClNO.[1][2] It serves as a versatile precursor in organic synthesis due to its diarylmethanol structure, which is recognized as a privileged scaffold in medicinal chemistry.[3] This intermediate is crucial for synthesizing more complex molecules, including the antihistamine Carbinoxamine and the non-sedating H1-antagonist Bepotastine.[4][5]

Physicochemical Data

A summary of the key physicochemical properties of 4-Chlorophenyl-2-pyridinylmethanol is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [1][2][6] |

| Molecular Weight | 219.67 g/mol | [5][7][8] |

| CAS Number | 27652-89-7 | [5][6][7] |

| Appearance | Off-White to Gray Solid / Colorless to light yellow crystal or powder | [1][2][5] |

| Melting Point | ~70-74 °C | [1][2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, alcohol, ether; slightly soluble in water | [1][2][5] |

| IUPAC Name | (4-chlorophenyl)(pyridin-2-yl)methanol | [8][9] |

Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

The synthesis of 4-Chlorophenyl-2-pyridinylmethanol can be achieved through several methods. A common and effective industrial approach involves a two-step process starting from 2-(p-chlorobenzyl)pyridine: an oxidation followed by a reduction.[10] Another prominent method is the Grignard reaction.[3]

Synthesis via Oxidation-Reduction

This pathway involves the oxidation of 2-(p-chlorobenzyl)pyridine to form the intermediate ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, which is subsequently reduced to the desired secondary alcohol.

Detailed Experimental Protocols

Protocol 2.2.1: Oxidation of 2-(p-chlorobenzyl)pyridine [10]

-

Reaction Setup: To a stirred solution of 2-(p-chlorobenzyl)pyridine (25g) in water (100ml), heat the mixture to 85°C.

-

Oxidant Addition: Add potassium permanganate (KMnO₄) (30g) in batches, ensuring the reaction temperature does not exceed 95°C.

-

Reaction Maintenance: After the addition is complete, maintain the reaction mixture at 85-95°C for 4 hours.

-

Work-up: Quench the reaction by adding methanol (1ml) and stir for 10 minutes. Cool the mixture to 60°C and add ethyl acetate (75ml).

-

Isolation: Cool to 30°C, perform suction filtration, and wash the filter cake with ethyl acetate (50ml). Separate the layers of the filtrate.

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (50ml). Combine the organic layers, wash with water (100ml), and concentrate under reduced pressure. Recrystallize the residue from petroleum ether to yield the ketone intermediate.

| Parameter | Value |

| Starting Material | 2-(p-chlorobenzyl)pyridine (25g) |

| Oxidizing Agent | Potassium Permanganate (30g) |

| Reaction Temperature | 85-95°C |

| Reaction Time | 4 hours |

| Reported Yield | ~86% (for the ketone intermediate) |

Protocol 2.2.2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone [10]

-

Reaction Setup: Dissolve the ketone intermediate obtained from the previous step in a suitable solvent (e.g., methanol).

-

Reductant Addition: Add a reducing agent, such as sodium borohydride (NaBH₄), in batches at room temperature.

-

Reaction Monitoring: Stir the mixture for 2-6 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Quench the reaction carefully with water.

-

Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Chlorophenyl-2-pyridinylmethanol. A 75% yield has been reported for a similar reduction process.[4]

Application in the Synthesis of Carbinoxamine

4-Chlorophenyl-2-pyridinylmethanol is a direct precursor to Carbinoxamine, a first-generation ethanolamine antihistamine. The synthesis involves an etherification reaction, where the hydroxyl group of the intermediate is converted to a 2-(dimethylamino)ethoxy group.

General Experimental Protocol: Etherification

-

Reaction Setup: In an inert atmosphere, dissolve 4-Chlorophenyl-2-pyridinylmethanol in an anhydrous aprotic solvent like Tetrahydrofuran (THF).

-

Base Addition: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to form the corresponding alkoxide.

-

Alkylating Agent: Add 2-(dimethylamino)ethyl chloride to the reaction mixture.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified using silica gel column chromatography to yield Carbinoxamine.

Biological Context: Mechanism of Action of Carbinoxamine

Carbinoxamine functions as a histamine H1 receptor antagonist.[11][12][13] In an allergic response, histamine is released and binds to H1 receptors, causing symptoms like itching, vasodilation, and bronchial constriction. Carbinoxamine competitively inhibits histamine from binding to these receptors, thereby alleviating the symptoms of the allergic reaction.[11][12][14] As a first-generation antihistamine, it also possesses anticholinergic and sedative properties.[12][13][15]

Conclusion

4-Chlorophenyl-2-pyridinylmethanol is a demonstrably valuable intermediate in pharmaceutical synthesis. Its straightforward, high-yielding preparation and its core structural role in the synthesis of active pharmaceutical ingredients like Carbinoxamine underscore its importance in drug discovery and development. The protocols and data presented in this guide offer a foundational resource for chemists and researchers working to leverage this versatile compound in creating novel therapeutics.

References

- 1. 4-Chlorophenyl-2-pyridinylmethanol [chembk.com]

- 2. chembk.com [chembk.com]

- 3. 4-Chlorophenyl-2-pyridinylmethanol | 27652-89-7 | Benchchem [benchchem.com]

- 4. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]

- 5. 4-Chlorophenyl-2-pyridinylmethanol | 27652-89-7 - Coompo [coompo.com]

- 6. [Carbinoxamine Related Compound B (25 mg) ((4-Chlorophenyl)(pyridin-2-yl)methanol)] - CAS [27652-89-7] [store.usp.org]

- 7. 4-Chlorophenyl-2-pyridinylmethanol | CAS No- 27652-89-7 | Simson Pharma Limited [simsonpharma.com]

- 8. veeprho.com [veeprho.com]

- 9. (4-Chlorophenyl)(pyridin-2-yl)methanol | C12H10ClNO | CID 97719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

- 11. Carbinoxamine | C16H19ClN2O | CID 2564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. What is Carbinoxamine Maleate used for? [synapse.patsnap.com]

- 14. Carbinoxamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 15. drugs.com [drugs.com]

Potential Therapeutic Applications of 4-Chlorophenyl-2-pyridinylmethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-Chlorophenyl-2-pyridinylmethanol have emerged as a promising class of compounds with diverse therapeutic potential. This technical guide provides an in-depth overview of the current research, focusing on their applications in oncology and inflammation. The document summarizes key quantitative data, details experimental protocols for cited studies, and visualizes relevant biological pathways and workflows to support further investigation and drug development efforts in this area.

Anti-Cancer Applications: Targeting Glioblastoma

Recent studies have highlighted the potential of 4-Chlorophenyl-2-pyridinylmethanol derivatives, particularly pyrano[2,3-c]pyrazole analogs, as potent anti-glioma agents.[1][2][3] Glioblastoma is an aggressive and common primary brain tumor.[4] A key mechanism of action for these compounds is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactivated in glioblastoma and plays a crucial role in cell survival, proliferation, and resistance to therapy.[5][6][7][8]

Quantitative Data: In Vitro Efficacy and Kinase Inhibition

A notable derivative, compound 4j, a pyrano[2,3-c]pyrazole containing the 4-chlorophenyl moiety, has demonstrated significant inhibitory activity against Protein Kinase B (PKB)/AKT isoforms and potent anti-proliferative effects in glioblastoma cell lines.[1][2][3]

| Compound | Target | Assay Type | Cell Line | IC50/EC50 (µM) | Reference |

| 4j | AKT1/PKBα | Biochemical IC50 | - | 14 | [1] |

| 4j | AKT2/PKBβ | Biochemical IC50 | - | 12 | [1] |

| 4j | Cell Viability | EC50 | GL261 (glioma) | 20 | [2] |

| 4j | Cell Viability | EC50 | GBM6 (glioblastoma) | 30 | [2] |

| 4j | Cell Viability | EC50 | GBM22 (glioblastoma) | 30 | [2] |

Experimental Protocols

This protocol outlines a typical biochemical assay to determine the 50% inhibitory concentration (IC50) of a test compound against purified AKT kinases.[1][8]

Materials:

-

Purified recombinant human AKT1 and AKT2 enzymes

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)

-

ATP

-

Substrate peptide (e.g., a GSK-3 derived peptide)

-

Test compound (e.g., compound 4j) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the purified AKT enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value using a non-linear regression analysis.

This protocol describes the determination of the 50% effective concentration (EC50) of a test compound on the viability of glioblastoma cell lines.[9][10][11][12][13]

Materials:

-

Glioblastoma cell lines (e.g., GL261, U87, U251)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the glioblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO to each well.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of cell viability against the logarithm of the test compound concentration.

This assay assesses the ability of a test compound to inhibit the self-renewal and proliferation of glioblastoma stem-like cells cultured as neurospheres.[14][15][16][17][18]

Materials:

-

Patient-derived glioblastoma stem-like cells or established cell lines (e.g., GBM12, GBM76)

-

Neurosphere culture medium (e.g., serum-free DMEM/F12 supplemented with EGF, bFGF, and B27)

-

Test compound dissolved in DMSO

-

Ultra-low attachment plates (e.g., 6-well or 96-well)

-

Incubator (37°C, 5% CO2)

-

Microscope with imaging capabilities

Procedure:

-

Dissociate existing neurospheres into single cells.

-

Seed the single cells in ultra-low attachment plates at a low density in neurosphere culture medium.

-

Treat the cells with the test compound or a vehicle control.

-

Incubate the plates for a period of 7-21 days to allow for neurosphere formation.

-

Capture images of the neurospheres periodically.

-

Measure the diameter and count the number of neurospheres formed in each condition.

-

Analyze the data to determine the effect of the compound on neurosphere formation and growth.

Signaling Pathway and Experimental Workflow

The primary mechanism of anti-glioma activity for these compounds is the inhibition of the PI3K/AKT signaling pathway.

References

- 1. Computer-Aided Identification of Kinase-Targeted Small Molecules for Cancer: A Review on AKT Protein [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Studies on Biological and Molecular Effects of Small-Molecule Kinase Inhibitors on Human Glioblastoma Cells and Organotypic Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Inhibition of Akt survival pathway by a small-molecule inhibitor in human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Akt inhibits growth of glioblastoma and glioblastoma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2.11. Cell Viability Assay [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 3D Neurosphere Culture Media [sigmaaldrich.com]

- 15. stemcell.com [stemcell.com]

- 16. Culturing and imaging glioma stem cells in 3D collagen matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. promocell.com [promocell.com]

- 18. mdpi.com [mdpi.com]

Chiral Properties of 4-Chlorophenyl-2-pyridinylmethanol and its Enantiomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorophenyl-2-pyridinylmethanol is a chiral secondary alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals. Its molecular structure, featuring a stereogenic center at the carbinol carbon, gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. The distinct three-dimensional arrangement of these enantiomers can lead to differential biological activities, a key consideration in drug design and development. This technical guide provides a comprehensive overview of the chiral properties, synthesis, separation, and biological significance of 4-Chlorophenyl-2-pyridinylmethanol and its enantiomers.

While this guide consolidates available information, it is important to note that specific optical rotation values and direct biological activity data for the individual enantiomers of 4-Chlorophenyl-2-pyridinylmethanol are not extensively reported in publicly available literature. The primary focus of existing research lies on its utility as a precursor to pharmacologically active molecules such as the antihistamines Bepotastine and Carbinoxamine.

Physicochemical and Chiral Properties

The racemic mixture of 4-Chlorophenyl-2-pyridinylmethanol is a white to light-brown solid. The presence of the chiral center dictates its interaction with polarized light and chiral environments.

Table 1: Physicochemical Properties of 4-Chlorophenyl-2-pyridinylmethanol

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | --INVALID-LINK-- |

| Molecular Weight | 219.67 g/mol | --INVALID-LINK-- |

| CAS Number (Racemate) | 27652-89-7 | --INVALID-LINK-- |

| CAS Number (S)-enantiomer | 176022-47-2 | --INVALID-LINK-- |

| CAS Number (R)-enantiomer | 112966-26-4 | --INVALID-LINK-- |

Table 2: Chiral Properties of 4-Chlorophenyl-2-pyridinylmethanol Enantiomers

| Property | (S)-enantiomer | (R)-enantiomer | Source |

| Specific Optical Rotation ([α]D) | Data not available | Data not available | N/A |

| Enantiomeric Excess (ee) achieved in synthesis | up to >99% (biocatalytic) | Data not available | --INVALID-LINK-- |

Synthesis and Enantioselective Methodologies

The synthesis of 4-Chlorophenyl-2-pyridinylmethanol can be achieved through several routes, yielding either the racemic mixture or, with stereocontrol, the individual enantiomers.

Synthesis of Racemic 4-Chlorophenyl-2-pyridinylmethanol

A common method for preparing the racemic mixture involves a two-step process: the oxidation of 2-(4-chlorobenzyl)pyridine to the corresponding ketone, followed by reduction.

Step 1: Oxidation to (4-chlorophenyl)(pyridin-2-yl)methanone [1]

-

To a stirred solution of 2-(4-chlorobenzyl)pyridine (25.0 g) in water (100 mL), heat the mixture to 85°C.

-

Add potassium permanganate (30.0 g) portion-wise, maintaining the temperature below 95°C.

-

After the addition is complete, continue stirring at 85-95°C for 4 hours.

-

Quench the reaction by adding methanol (1 mL) and stir for an additional 10 minutes.

-

Cool the mixture to 60°C and add ethyl acetate (75 mL).

-

Cool further to 30°C and filter the mixture.

-

Wash the filter cake with ethyl acetate (50 mL).

-

Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate (50 mL).

-

Combine the organic layers, wash with water (100 mL), and concentrate under reduced pressure.

-

Recrystallize the residue from petroleum ether to yield (4-chlorophenyl)(pyridin-2-yl)methanone as white crystals.

Step 2: Reduction to Racemic 4-Chlorophenyl-2-pyridinylmethanol [1]

-

Dissolve the ketone (20.0 g) in methanol (50 mL) and cool the solution in an ice-water bath to below 20°C.

-

Add potassium borohydride (1.7 g) portion-wise, ensuring the temperature does not exceed 40°C.

-

After the addition, allow the reaction to stir for 30 minutes, monitoring for completion by TLC.

-

Remove the methanol under reduced pressure.

-

To the residue, add water (100 mL) and dichloromethane (50 mL) and stir for 30 minutes.

-

Separate the layers and extract the aqueous layer twice with dichloromethane (50 mL each).

-

Combine the organic layers, wash with water (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the racemic alcohol as a white crystalline solid.

Enantioselective Synthesis

The preparation of enantiomerically enriched 4-Chlorophenyl-2-pyridinylmethanol is crucial for its use in chiral drug synthesis. Biocatalytic reduction of the corresponding ketone is a highly effective method.

Note: A specific detailed protocol for this biocatalytic reduction is proprietary and found in patent literature. The following is a generalized procedure based on common practices in biocatalysis.

-

Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Disperse the substrate, (4-chlorophenyl)(pyridin-2-yl)methanone, in the buffered solution, potentially with a co-solvent to aid solubility.

-

Add the alcohol dehydrogenase enzyme (e.g., from Kluyveromyces polysporus).

-

Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitor the reaction progress and enantiomeric excess (ee) of the product by chiral HPLC.

-

Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to isolate the (S)-enantiomer.

Chiral Separation

The resolution of racemic 4-Chlorophenyl-2-pyridinylmethanol can be achieved using chiral High-Performance Liquid Chromatography (HPLC). The choice of chiral stationary phase (CSP) and mobile phase is critical for effective separation.

Table 3: Chiral HPLC Separation Parameters for Related Compounds

| Chiral Stationary Phase | Mobile Phase | Application | Source |

| Chiralcel OD-H | Isopropanol-Hexane (3:7) | Determination of ee for (S)-enantiomer | --INVALID-LINK-- |

| Chiralpak ID | Acetonitrile-Water-Ammonia (90:10:0.1, v/v/v) | Separation of Carbinoxamine enantiomers | --INVALID-LINK-- |

-

Column: Chiralcel OD-H (or a similar polysaccharide-based chiral stationary phase).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 70:30 v/v). The optimal ratio may require method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 10 µL of a solution of the sample in the mobile phase.

-

Analysis: The two enantiomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess.

Biological Significance and Signaling Pathways

The enantiomers of 4-Chlorophenyl-2-pyridinylmethanol are precursors to potent H1 antihistamines. The (S)-enantiomer is a key intermediate in the synthesis of Bepotastine, a second-generation antihistamine, while the racemic mixture is used to produce Carbinoxamine, a first-generation antihistamine.

H1 antihistamines function as inverse agonists at the H1 histamine receptor, a G-protein coupled receptor (GPCR). Their binding stabilizes the inactive conformation of the receptor, thereby reducing the downstream signaling cascade initiated by histamine.

The binding of histamine to the H1 receptor activates the Gq alpha subunit of the associated G-protein.[2][3] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events culminate in the activation of transcription factors like NF-κB, leading to the expression of pro-inflammatory genes.[2][3]

Antihistamines derived from 4-Chlorophenyl-2-pyridinylmethanol enantiomers block this cascade at its inception by preventing the initial activation of the H1 receptor by histamine.[2][3]

Conclusion

4-Chlorophenyl-2-pyridinylmethanol is a valuable chiral building block in medicinal chemistry. While the synthesis of its racemic form is straightforward, the enantioselective synthesis, particularly through biocatalytic methods, provides access to the specific stereoisomers required for the production of modern pharmaceuticals. The development of robust chiral separation techniques is essential for the quality control and analysis of these enantiomers. Although direct biological activity data for the enantiomeric alcohols is scarce, their role as precursors to potent antihistamines underscores the critical importance of stereochemistry in their application. Future research focusing on the specific pharmacological properties of the individual enantiomers could reveal novel biological activities and further expand their utility in drug discovery.

References

Spectroscopic and Synthetic Insights into 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic properties of 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in pharmaceutical synthesis.[1][2] It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside relevant experimental protocols.

Spectroscopic Data Analysis

The structural elucidation of 4-Chlorophenyl-2-pyridinylmethanol is supported by a range of spectroscopic techniques. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for 4-Chlorophenyl-2-pyridinylmethanol are available through databases such as SpectraBase, detailed peak assignments are provided below based on theoretical analysis and data from structurally related compounds.[3]

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 | d | 1H | Pyridinyl-H6 |

| ~7.7 | t | 1H | Pyridinyl-H4 |

| ~7.4 | d | 1H | Pyridinyl-H5 |

| ~7.3 | d | 2H | Chlorophenyl-H2, H6 |

| ~7.2 | d | 2H | Chlorophenyl-H3, H5 |

| ~7.1 | t | 1H | Pyridinyl-H3 |

| ~5.7 | s | 1H | Methanol-CH |

| ~5.5 | s | 1H | Methanol-OH |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | Pyridinyl-C2 |

| ~148 | Pyridinyl-C6 |

| ~142 | Chlorophenyl-C1 |

| ~137 | Pyridinyl-C4 |

| ~133 | Chlorophenyl-C4 |

| ~128 | Chlorophenyl-C3, C5 |

| ~128 | Chlorophenyl-C2, C6 |

| ~122 | Pyridinyl-C5 |

| ~120 | Pyridinyl-C3 |

| ~75 | Methanol-CH |

Infrared (IR) Spectroscopy

The vibrational modes of 4-Chlorophenyl-2-pyridinylmethanol have been investigated through theoretical calculations, providing insight into its structural characteristics.[4]

Table 3: Key IR Absorption Bands (Theoretical) [4]

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3741 | O-H stretch |

| 3110-2929 | C-H stretch (aromatic) |

| 1583, 1575, 1559 | C-C stretch (aromatic) |

| 1100-800 | C-C stretch (mixed modes) |

Mass Spectrometry (MS)

Mass spectrometric analysis provides crucial information regarding the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data

| Technique | Ion | m/z |

| Electrospray Ionization (ESI) | [M+H]⁺ | 220 |

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 400 MHz or higher.

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4-Chlorophenyl-2-pyridinylmethanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is employed. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra are recorded to identify the functional groups present in the molecule.

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Thin Film: Dissolve the sample in a volatile solvent, cast the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[3]

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is obtained by rationing the sample spectrum against the background spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound.

Electrospray Ionization (ESI):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 μg/mL).

-

Infuse the solution directly into the ESI source or introduce it via liquid chromatography.

-

The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) are optimized to achieve maximum signal intensity for the [M+H]⁺ ion.

Gas Chromatography-Mass Spectrometry (GC-MS): [3]

-

Dissolve the sample in a volatile organic solvent.

-

Inject the solution into the GC, where the compound is separated from any impurities.

-

The eluent from the GC column is introduced into the mass spectrometer, typically using an electron ionization (EI) source. The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Synthetic Workflow

4-Chlorophenyl-2-pyridinylmethanol is a valuable precursor in the synthesis of several pharmaceutical agents. The following diagram illustrates a common synthetic route to this intermediate.

Caption: A typical Grignard reaction pathway for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol.

Logical Relationship of Spectroscopic Analysis

The combination of different spectroscopic techniques provides a comprehensive structural confirmation of 4-Chlorophenyl-2-pyridinylmethanol.

Caption: Integration of spectroscopic data for the structural confirmation of the target compound.

References

In-Depth Technical Guide to the Safety and Handling of 4-Chlorophenyl-2-pyridinylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-Chlorophenyl-2-pyridinylmethanol (CAS No. 27652-89-7). The information is intended for laboratory personnel and professionals involved in drug development and scientific research.

Chemical and Physical Properties

4-Chlorophenyl-2-pyridinylmethanol is a synthetic intermediate with the molecular formula C₁₂H₁₀ClNO.[1] It is recognized for its role as a key building block in the synthesis of various pharmaceutical compounds.[2]

| Property | Value | Source |

| Molecular Weight | 219.66 g/mol | [1] |

| Appearance | Colorless to light yellow crystal or powder | [3] |

| Melting Point | 70-74 °C | [3] |

| Boiling Point | 364.3 °C at 760 mmHg | [4] |

| Flash Point | 174.1 °C | [4] |

| Solubility | Soluble in alcohol, ether, and chloroform; slightly soluble in water | [3] |

| Density | 1.275 g/cm³ | [4] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Chlorophenyl-2-pyridinylmethanol is classified as follows:

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

This classification is based on aggregated GHS information from multiple notifications to the European Chemicals Agency (ECHA).[1]

Toxicological Data

Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling 4-Chlorophenyl-2-pyridinylmethanol.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[3]

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3] Avoid skin contact.[3]

-

Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator.

General Hygiene Practices:

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Keep the container tightly closed when not in use.

First Aid Measures

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If on Skin: Wash with plenty of water.

-

If Inhaled: Move person into fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of contents/container in accordance with local, regional, and national regulations.

Experimental Protocols

Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

A common method for the preparation of 4-Chlorophenyl-2-pyridinylmethanol involves a two-step process of oxidation followed by reduction.

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

-

Add 25g of 2-(p-chlorobenzyl)pyridine and 100ml of water to a reaction vessel.

-

While stirring, heat the mixture to 85°C.

-

Add 30g of potassium permanganate in batches, ensuring the temperature does not exceed 95°C.

-

Maintain the reaction at 85-95°C for 4 hours.

-

Cool the mixture, extract with ethyl acetate, wash, concentrate, and recrystallize to obtain the intermediate compound, (4-chlorophenyl)(pyridin-2-yl)methanone.

Step 2: Reduction to 4-Chlorophenyl-2-pyridinylmethanol

-

Dissolve the intermediate from Step 1 in a suitable solvent.

-

Add a reducing agent (e.g., sodium borohydride) in batches while stirring at normal temperature for 2-6 hours.

-

Concentrate the mixture, quench the reaction, extract, wash, dry, and concentrate to obtain the final product, 4-Chlorophenyl-2-pyridinylmethanol.

This is a summarized protocol based on patent literature and should be adapted and optimized for specific laboratory conditions.

Potential Signaling Pathways and Biological Interactions

While specific signaling pathways directly modulated by 4-Chlorophenyl-2-pyridinylmethanol are not extensively documented, its structural motifs and use as a pharmaceutical intermediate suggest potential biological interactions.

dot

Caption: Potential biological interactions of 4-Chlorophenyl-2-pyridinylmethanol.

Workflow for Handling and Safety Assessment:

dot

Caption: Recommended workflow for handling 4-Chlorophenyl-2-pyridinylmethanol.

References

The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide

An In-depth Overview of the Discovery, History, and Synthetic Methodologies for a Key Pharmaceutical Intermediate

Introduction

4-Chlorophenyl-2-pyridinylmethanol, a chiral alcohol, holds significant importance in the pharmaceutical industry as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a crucial precursor for the production of Bepotastine, a non-sedating H1-antagonist with anti-inflammatory properties, and Carbinoxamine, a histamine H1 antagonist.[1][2] The strategic importance of this compound has driven the development of several synthetic routes, each with distinct advantages and challenges, ranging from classical organometallic reactions to modern biocatalytic approaches. This technical guide provides a comprehensive overview of the discovery and history of 4-Chlorophenyl-2-pyridinylmethanol synthesis, detailing key experimental protocols, quantitative data, and process workflows for researchers, scientists, and drug development professionals.

Historical Context and Discovery

Research into diarylmethanols, the class of compounds to which 4-Chlorophenyl-2-pyridinylmethanol belongs, has long been a focus in medicinal chemistry due to their prevalence in a wide array of biologically active molecules.[3] The synthesis of 4-Chlorophenyl-2-pyridinylmethanol itself has been approached through various chemical strategies, reflecting the evolution of synthetic organic chemistry. Early methods likely relied on established organometallic techniques, while more recent developments have focused on improving efficiency, cost-effectiveness, and stereoselectivity, leading to the exploration of biocatalysis and advanced reactor technologies.[3]

Synthetic Methodologies

Several key methodologies have been established for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol. The most prominent approaches include Grignard reactions and a two-step oxidation-reduction sequence. More recently, biocatalytic methods have emerged as a highly efficient and stereoselective alternative.

Grignard Reaction Synthesis

The Grignard reaction offers a direct and versatile method for the formation of the carbon-carbon bond necessary to construct the 4-Chlorophenyl-2-pyridinylmethanol backbone. This one-pot synthesis typically involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with pyridine-2-carboxaldehyde.[3]

Experimental Protocol:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 equivalents).

-

Add a crystal of iodine to initiate the reaction.

-

Cover the magnesium with anhydrous tetrahydrofuran (THF).

-

In the dropping funnel, dissolve 4-bromochlorobenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the 4-bromochlorobenzene solution to the magnesium. The reaction is initiated by observing bubbling and a gentle reflux.

-

Once initiated, add the remaining 4-bromochlorobenzene solution dropwise to maintain a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Pyridine-2-carboxaldehyde:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve pyridine-2-carboxaldehyde (0.9 equivalents) in anhydrous THF in the dropping funnel.

-

Add the pyridine-2-carboxaldehyde solution dropwise to the cooled and stirred Grignard reagent. Maintain a low temperature to favor 1,2-addition.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield 4-Chlorophenyl-2-pyridinylmethanol.[1]

-

Quantitative Data for Grignard Synthesis:

| Parameter | Value | Reference |

| Yield | ~75% | [1] |

| Starting Materials | 4-bromochlorobenzene, Magnesium, Pyridine-2-carboxaldehyde | [1][3] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][3] |

| Reaction Time | Several hours | [1] |

Experimental Workflow for Grignard Synthesis:

Two-Step Oxidation-Reduction Synthesis

This method involves the oxidation of 2-(p-chlorobenzyl)pyridine to the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by its reduction to the desired alcohol.[4] This two-step process allows for the isolation and purification of the intermediate ketone, potentially leading to a purer final product.

Experimental Protocol:

-

Step 1: Oxidation of 2-(p-chlorobenzyl)pyridine

-

To a solution of 2-(p-chlorobenzyl)pyridine (1.0 equivalent) in a suitable solvent (e.g., water or dioxane), add an oxidizing agent such as potassium permanganate or chromium trioxide.[3][4]

-

Heat the reaction mixture to 85-95 °C and maintain this temperature for 4-6 hours.[4]

-

Cool the mixture and perform an appropriate work-up, which may include filtration, extraction with an organic solvent like ethyl acetate, washing, and concentration.[4]

-

Recrystallize the crude product from a suitable solvent (e.g., petroleum ether) to obtain pure (4-chlorophenyl)(pyridin-2-yl)methanone.[4]

-

-

Step 2: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone

-

Dissolve the ketone intermediate in a solvent such as ethanol or methanol.

-

Add a reducing agent, for example, sodium borohydride, in portions while stirring at room temperature.[3][4]

-

Continue stirring for 2-6 hours until the reaction is complete (monitored by TLC).[4]

-

Quench the reaction, typically with water, and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the combined organic layers, and dry over anhydrous sodium sulfate.

-

Concentrate the solution to obtain 4-Chlorophenyl-2-pyridinylmethanol.

-

Quantitative Data for Oxidation-Reduction Synthesis:

| Parameter | Step 1: Oxidation | Step 2: Reduction | Reference |

| Starting Material | 2-(p-chlorobenzyl)pyridine | (4-chlorophenyl)(pyridin-2-yl)methanone | [4] |

| Reagents | Potassium Permanganate | Sodium Borohydride | [4] |

| Solvent | Water | Ethanol | [4] |

| Temperature | 85-95 °C | Room Temperature | [4] |

| Reaction Time | 4-6 hours | 2-6 hours | [4] |

| Yield | 60-97% | High | [3][4] |

Experimental Workflow for Oxidation-Reduction Synthesis:

Biocatalytic Asymmetric Reduction

Biocatalysis has emerged as a powerful and environmentally friendly method for the stereoselective synthesis of chiral alcohols. This approach utilizes enzymes, such as alcohol dehydrogenases (ADHs), to reduce the prochiral ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, to a single enantiomer of the corresponding alcohol with high enantiomeric excess (ee).[3]

Experimental Protocol (General Overview):

-

Biocatalyst Preparation:

-

Recombinant E. coli cells expressing a suitable alcohol dehydrogenase are cultured and harvested.

-

-

Asymmetric Reduction:

-

The reduction of (4-chlorophenyl)(pyridin-2-yl)methanone is carried out in a buffered aqueous solution or a biphasic system (e.g., water-cyclohexane) containing the whole-cell biocatalyst and a co-factor regeneration system (e.g., using glucose and glucose dehydrogenase).

-

The reaction is stirred at a controlled temperature and pH until high conversion is achieved.

-

-

Product Isolation:

-

The product is extracted from the reaction mixture using an organic solvent.

-

The organic phase is separated, dried, and concentrated to yield the enantioenriched 4-Chlorophenyl-2-pyridinylmethanol.

-

Quantitative Data for Biocatalytic Synthesis:

| Parameter | Value | Reference |

| Yield | >99% | [3] |

| Enantiomeric Excess (ee) | >99% | [3] |

| Biocatalyst | Recombinant E. coli expressing Alcohol Dehydrogenase | [3] |

| Reaction System | Water-cyclohexane liquid-liquid system | [3] |

| Reaction Time (Microreactor) | 80 minutes | [3] |

Logical Relationship for Biocatalytic Synthesis Improvement:

Summary and Future Outlook

The synthesis of 4-Chlorophenyl-2-pyridinylmethanol has evolved from traditional chemical methods to highly efficient and selective biocatalytic processes. While Grignard reactions and oxidation-reduction sequences remain viable options, the demand for enantiomerically pure intermediates for pharmaceutical applications has propelled the development of asymmetric synthesis routes. The use of biocatalysis, particularly when coupled with advanced microreactor technology, offers significant advantages in terms of yield, stereoselectivity, and process efficiency. Future research will likely focus on the discovery of more robust and efficient enzymes, the optimization of reaction conditions for industrial-scale production, and the development of continuous flow processes to further enhance the sustainability and cost-effectiveness of 4-Chlorophenyl-2-pyridinylmethanol synthesis.

References

- 1. 4-Chlorophenyl-2-pyridinylmethanol | 27652-89-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Whole-cell biocatalytic synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a liquid-liquid biphasic microreaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Detailed Protocol for Researchers

For Immediate Release

This application note provides detailed protocols for the chemical synthesis of 4-Chlorophenyl-2-pyridinylmethanol, a key intermediate in the manufacturing of various pharmaceutical compounds, including the antihistamine bepotastine.[1][2][3][4] The protocols outlined below are intended for researchers, scientists, and professionals in drug development, offering a comprehensive guide to two primary synthesis methodologies: a two-step oxidation and reduction pathway and a Grignard reaction-based approach.

Summary of Synthetic Protocols

Two effective methods for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol are presented. The first involves the oxidation of 2-(p-chlorobenzyl)pyridine to an intermediate ketone, followed by reduction to the final product. The second utilizes a Grignard reaction between 4-chlorophenylmagnesium bromide and a pyridine precursor.

| Parameter | Oxidation and Reduction Method | Grignard Reaction Method |

| Starting Material | 2-(p-chlorobenzyl)pyridine | p-chlorobromobenzene, 2-Cyanopyridine |

| Key Intermediates | (4-chlorophenyl)(pyridin-2-yl)methanone | 4-chlorophenylmagnesium bromide |

| Oxidizing Agent | Potassium permanganate | Not Applicable |

| Reducing Agent | Sodium borohydride | Not Applicable (Direct formation) |

| Overall Yield | ~86% (Oxidation), High (Reduction) | 75% |

| Reaction Time | 4-6 hours (Oxidation), 2-6 hours (Reduction) | Not specified |

| Reaction Temperature | 85-95°C (Oxidation), Room Temperature (Reduction) | -5°C to 25°C |

Experimental Protocols

Method 1: Oxidation and Reduction of 2-(p-chlorobenzyl)pyridine

This two-step protocol provides a reliable method for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol.

Step 1: Synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone

-

To a reaction vessel, add 25g of 2-p-chlorobenzyl pyridine and 100ml of water.

-

While stirring, heat the mixture to 85°C.

-

In batches, add 30g of potassium permanganate, ensuring the temperature does not exceed 95°C.

-

Maintain the reaction at 85-95°C for 4 hours.

-

After the incubation period, add 1ml of methanol and stir for an additional 10 minutes.

-

Cool the mixture to 60°C and add 75ml of ethyl acetate.

-

Continue cooling to 30°C and perform suction filtration.

-

Wash the filter cake with 50ml of ethyl acetate.

-

Separate the layers of the filtrate and wash the oil layer with 100ml of a suitable washing solution.

-

Extract the aqueous layer with 50ml of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to remove the ethyl acetate.

-

Add 100ml of petroleum ether and stir until the solid is fully dissolved.

-

Cool the solution to 0-5°C and incubate for 2 hours to allow for crystallization.

-

Filter the mixture and wash the filter cake with 25ml of petroleum ether.

-

Dry the resulting white crystals at 50°C. The expected yield is approximately 23g (86%).[5]

Step 2: Synthesis of 4-Chlorophenyl-2-pyridinylmethanol

-

Dissolve the (4-chlorophenyl)(pyridin-2-yl)methanone obtained in the previous step in a suitable solvent.

-

Add a reducing agent, such as sodium borohydride, in batches.

-

Stir the reaction mixture for 2-6 hours at room temperature.[5]

-

After the reaction is complete, concentrate the solution.

-

Quench the reaction, followed by extraction, washing, and drying of the organic phase.

-

Finally, concentrate the solution to obtain 4-Chlorophenyl-2-pyridinylmethanol.[5]

Method 2: Grignard Reaction

This method provides a direct route to 4-Chlorophenyl-2-pyridinylmethanol.

-

Prepare the Grignard reagent, 4-chlorophenylmagnesium bromide, by reacting para-chlorobromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere.[1]

-

In a separate reaction vessel, dissolve 2-cyanopyridine in THF.

-

Cool the 2-cyanopyridine solution and slowly add the prepared 4-chlorophenylmagnesium bromide. The reaction is typically carried out at a temperature between -5°C and 25°C.[1]

-

After the addition is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.[1][2]

-

Extract the product with ethyl acetate.

-

Combine the organic phases and wash sequentially with water and saturated saline.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a 40% ethyl acetate/hexane eluent to yield 4-Chlorophenyl-2-pyridinylmethanol. A yield of 75% has been reported for this method.[2]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Synthetic routes for 4-Chlorophenyl-2-pyridinylmethanol.

This document is intended for informational purposes for qualified researchers and should not be considered a substitute for a thorough safety and risk assessment prior to commencing any chemical synthesis.

References

- 1. 4-Chlorophenyl-2-pyridinylmethanol | 27652-89-7 | Benchchem [benchchem.com]

- 2. alpha-(4-chlorophenyl)pyridine-2-methanol | 27652-89-7 [chemicalbook.com]

- 3. Alpha-(4-chlorophenyl)pyridine-2-methanol CAS 27652-89-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. alpha-(4-chlorophenyl)pyridine-2-methanol Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of 4-Chlorophenyl-2-pyridinylmethanol via Grignard Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorophenyl-2-pyridinylmethanol is a key intermediate in the synthesis of various pharmaceutical compounds, including the antihistamine bepotastine.[1][2] Its synthesis is of significant interest, and the Grignard reaction represents a fundamental and versatile method for its preparation. This protocol details the synthesis of 4-Chlorophenyl-2-pyridinylmethanol through the reaction of a pyridyl Grignard reagent with 4-chlorobenzaldehyde. The Grignard reaction is a powerful tool for forming carbon-carbon bonds, where an organomagnesium halide (the Grignard reagent) acts as a potent nucleophile, attacking an electrophilic carbon atom, such as the one in a carbonyl group.[3][4][5]

Reaction Principle

The synthesis involves two main steps: the formation of the Grignard reagent from 2-bromopyridine and magnesium metal, followed by the nucleophilic addition of the resulting 2-pyridylmagnesium bromide to 4-chlorobenzaldehyde. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the Grignard reagent.[6][7] Subsequent acidic workup protonates the intermediate alkoxide to yield the final alcohol product.

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol and related reactions.

| Parameter | Value | Reference |

| Yield (Grignard Method) | 75% | [2] |

| Yield (Reduction Method) | 97% | [8] |

| Mass Spectrum (ESI-MS) | m/z 220 ([M+H]⁺) | [2] |

| Melting Point | 70-74 °C | [9] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Chlorophenyl-2-pyridinylmethanol.

Detailed Experimental Protocol

Materials and Reagents:

-

2-Bromopyridine

-

Magnesium turnings

-

Iodine (crystal)

-

4-Chlorobenzaldehyde

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., 40% ethyl acetate in hexane)[2]

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for extraction and purification

-

Rotary evaporator

Procedure:

Step 1: Preparation of the Grignard Reagent (2-Pyridylmagnesium Bromide)

-

Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas to maintain anhydrous conditions.[10][11]

-

Place magnesium turnings (1.2 equivalents) in the three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.

-

Add a small crystal of iodine to the flask to activate the magnesium surface.[4][6]

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

-

Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether in the dropping funnel.

-

Add a small portion of the 2-bromopyridine solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The formation of pyridyl Grignard reagents can sometimes be challenging, with potential side reactions like the formation of bipyridyls.[12] Using a Grignard exchange reaction at low temperatures can be an alternative to mitigate this.[12]

Step 2: Reaction with 4-Chlorobenzaldehyde

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Dissolve 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous ether and add it to the dropping funnel.

-

Add the 4-chlorobenzaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

Step 3: Work-up and Purification

-

Cool the reaction mixture again to 0 °C in an ice bath.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[2]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

-

Purify the crude product by silica gel column chromatography. A typical eluent system is 40% ethyl acetate in hexane.[2]

-

Combine the fractions containing the pure product and evaporate the solvent to yield 4-Chlorophenyl-2-pyridinylmethanol as a solid.

Safety Precautions:

-

Grignard reagents are highly reactive and react violently with water and protic solvents.[7] All operations must be carried out under strictly anhydrous conditions and an inert atmosphere.

-